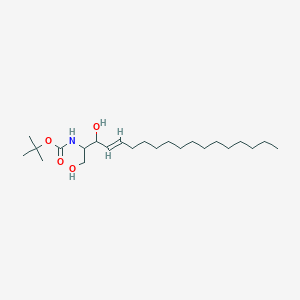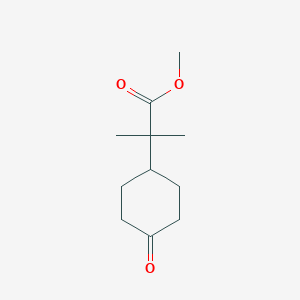![molecular formula C12H16ClNO3 B12277620 4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride](/img/structure/B12277620.png)
4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a benzoic acid moiety linked to a pyrrolidine ring, which is further substituted with a hydroxyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Benzoic Acid Coupling: The benzoic acid moiety is introduced via a coupling reaction, such as a Friedel-Crafts acylation, using benzoic acid and an appropriate acylating agent.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol or further to a benzylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl alcohols or benzylamines.
Substitution: Formation of various substituted benzoic acid derivatives.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its ability to bind to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agent: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Utilized in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of ®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzoic acid moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE: The enantiomer of the compound with similar properties but different stereochemistry.
4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID: The free acid form without the hydrochloride salt.
4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID METHYL ESTER: The methyl ester derivative with different solubility and reactivity.
Uniqueness
®-4-(3-HYDROXY-PYRROLIDIN-1-YLMETHYL)-BENZOIC ACID HYDROCHLORIDE is unique due to its specific stereochemistry, which can lead to different biological activities and interactions compared to its enantiomer or other derivatives. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C12H16ClNO3 |
|---|---|
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
4-[(3-hydroxypyrrolidin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c14-11-5-6-13(8-11)7-9-1-3-10(4-2-9)12(15)16;/h1-4,11,14H,5-8H2,(H,15,16);1H |
Clé InChI |
BNNDWJCVRUZFHA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1O)CC2=CC=C(C=C2)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-6-iodo-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B12277544.png)
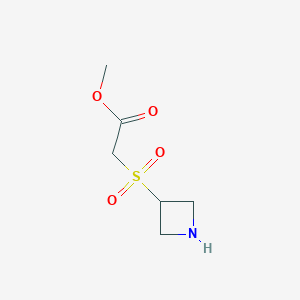
![Acetic acid, 2-cyano-, 3-[[(1,1-dimethylethoxy)carbonyl]amino]propyl ester](/img/structure/B12277554.png)
![3-Butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12277560.png)
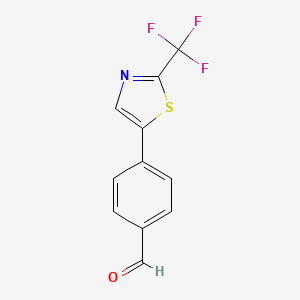
![4-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12277570.png)
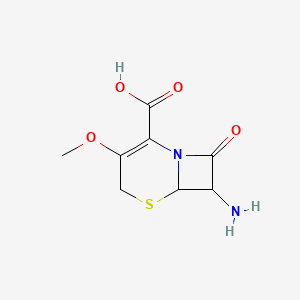
![3-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12277583.png)
![2-Chloro-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid](/img/structure/B12277590.png)
![Diazanium;(3-oxo-6'-sulfooxyspiro[3a,7a-dihydro-2-benzofuran-1,9'-xanthene]-3'-yl) sulfate](/img/structure/B12277593.png)
